methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the third position and an ester functional group at the third position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-methoxypyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate.
Reduction: The ester functional group can be reduced to an alcohol, resulting in the formation of 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate
Reduction: 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate: Similar structure but with the methoxy group at a different position on the pyridine ring.
Uniqueness
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methoxy group on the pyridine ring and the ester functional group on the propanoate chain. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1512587-87-9 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-5-11-10(8)7(12)6-9(13)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RTIVQGYAJDFBJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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